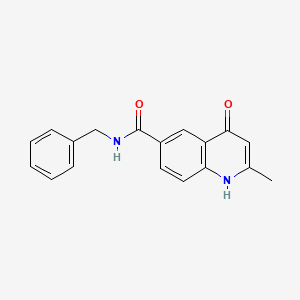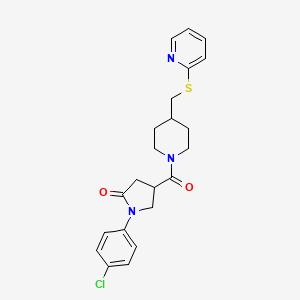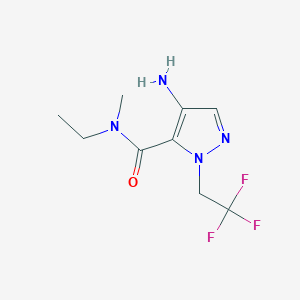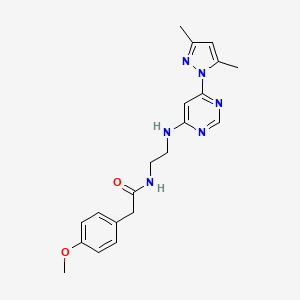![molecular formula C13H14N4O4S B2963815 methyl 4-{[3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl]sulfonyl}benzoate CAS No. 2194849-30-2](/img/structure/B2963815.png)
methyl 4-{[3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl]sulfonyl}benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-{[3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl]sulfonyl}benzoate is a complex organic compound that features a triazole ring, an azetidine ring, and a benzoate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{[3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl]sulfonyl}benzoate typically involves a multi-step process. The azetidine ring can be introduced through nucleophilic substitution reactions, and the sulfonyl group is often added via sulfonation reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-{[3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl]sulfonyl}benzoate undergoes various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The azetidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the triazole ring may yield triazole oxides, while reduction of the ester group results in the corresponding alcohol .
Aplicaciones Científicas De Investigación
Methyl 4-{[3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl]sulfonyl}benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Mecanismo De Acción
The mechanism of action of methyl 4-{[3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl]sulfonyl}benzoate involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, influencing enzymatic activity or receptor binding. The sulfonyl group can form strong hydrogen bonds, enhancing the compound’s binding affinity to its target . These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Tris(benzyltriazolylmethyl)amine (TBTA): Another triazole-containing compound used in click chemistry.
4-(1H-1,2,4-triazol-1-yl)benzoic acid: A triazole derivative with potential biological activity.
Uniqueness
Methyl 4-{[3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl]sulfonyl}benzoate is unique due to its combination of a triazole ring, azetidine ring, and sulfonyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
IUPAC Name |
methyl 4-[3-(triazol-1-yl)azetidin-1-yl]sulfonylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O4S/c1-21-13(18)10-2-4-12(5-3-10)22(19,20)16-8-11(9-16)17-7-6-14-15-17/h2-7,11H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUJWYAXFWKMDST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CC(C2)N3C=CN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{4-[(3-oxobutan-2-yl)oxy]phenoxy}butan-2-one](/img/structure/B2963738.png)
![N-[(furan-2-yl)methyl]-2-{[2-(2-methoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl]oxy}acetamide](/img/structure/B2963740.png)
![1-[(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperazine](/img/structure/B2963742.png)
![3-chloro-N-{[6-(4-methoxyphenyl)pyrimidin-4-yl]methyl}-2-methylbenzene-1-sulfonamide](/img/structure/B2963744.png)
![N-cyclopentyl-4-[(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl]benzamide](/img/structure/B2963745.png)
![1-cyclopropanecarbonyl-4-[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)methyl]piperidine](/img/structure/B2963746.png)
![N-[2-hydroxy-4-(methylsulfanyl)butyl]-4-(trifluoromethoxy)benzamide](/img/structure/B2963748.png)





